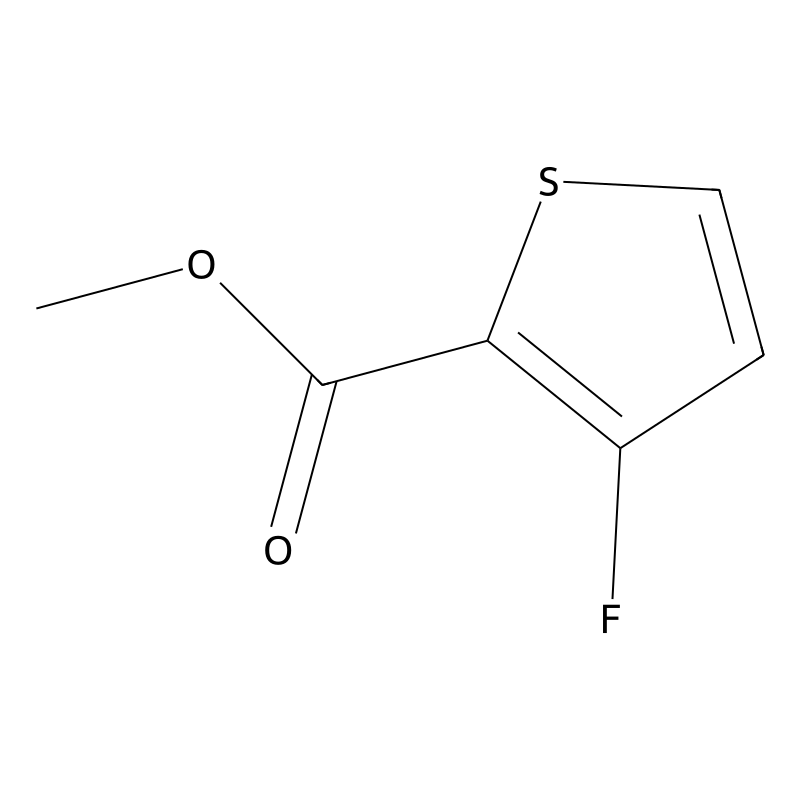Methyl 3-fluorothiophene-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 3-fluorothiophene-2-carboxylate is an organic compound with the molecular formula C₆H₅FO₂S and a molecular weight of 160.17 g/mol. It features a thiophene ring substituted with a fluorine atom and a carboxylate group. This compound is recognized for its unique properties and versatility in organic synthesis, particularly as a fluorinating agent. Its structure includes a methyl ester functional group, which enhances its reactivity in various chemical transformations .
Synthesis and Characterization:
Potential Applications:
Research suggests that MF-2TC might hold potential in several scientific fields, including:
- Medicinal Chemistry: MF-2TC's structure bears similarities to certain biologically active molecules. Studies have explored its potential as a precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications [, ]. However, further research is needed to determine its efficacy and safety in this context.
- Material Science: MF-2TC's aromatic ring and functional groups might be useful in the development of new materials with specific properties. Some studies have investigated its potential as a building block for the synthesis of conjugated polymers with potential applications in organic electronics and optoelectronic devices [, ]. However, further research is needed to fully evaluate its potential in this field.
- Fluorination: It acts as a fluorinating agent, facilitating the addition of fluorine to various substrates when treated with an acidified solution and excess hydrogen fluoride.
- Decarboxylation: The compound can undergo decarboxylation to yield 3-fluorothiophene, which is useful in further synthetic applications.
- Saponification: Hydrolysis of the ester group can produce 3-fluorothiophenecarboxylic acid, which is valuable in organic synthesis .
While specific biological activity data for methyl 3-fluorothiophene-2-carboxylate is limited, compounds containing fluorinated thiophenes often exhibit interesting biological properties. Fluorinated compounds can enhance metabolic stability and bioavailability, making them relevant in pharmaceutical chemistry. Research indicates that similar compounds may have anti-inflammatory and anticancer activities, although direct studies on this specific compound are still needed .
Methyl 3-fluorothiophene-2-carboxylate can be synthesized through various methods:
- Fluorination of Thiophene Derivatives: The compound can be synthesized by introducing a fluorine atom into thiophene derivatives using fluorinating agents.
- Esterification: The carboxylic acid derivative can be converted into the methyl ester through standard esterification reactions.
- Saponification followed by Decarboxylation: The methyl ester can be saponified to produce the corresponding acid, which can then be decarboxylated to yield 3-fluorothiophene .
Methyl 3-fluorothiophene-2-carboxylate has diverse applications in:
- Organic Synthesis: It serves as a key intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- Fluorination Reactions: Its role as a fluorinating agent allows for the incorporation of fluorine into other molecules, enhancing their properties.
- Material Science: Potential applications in developing new materials with specific electronic or optical properties are under exploration .
Interaction studies involving methyl 3-fluorothiophene-2-carboxylate primarily focus on its reactivity with other chemical species. These studies often assess how this compound interacts with nucleophiles and electrophiles during various synthetic processes. Understanding these interactions is crucial for optimizing reaction conditions and yields in synthetic pathways involving this compound .
Several compounds share structural similarities with methyl 3-fluorothiophene-2-carboxylate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl thiophene-2-carboxylate | C₆H₈O₂S | Lacks fluorine; used in similar synthetic routes |
| 3-Fluorothiophene | C₄H₃F | Simplified structure; lacks carboxylate group |
| Methyl 2-thiophenecarboxylate | C₆H₈O₂S | Different substitution pattern on thiophene ring |
Methyl 3-fluorothiophene-2-carboxylate stands out due to its specific fluorination and carboxylate functionalities, making it particularly valuable in organic synthesis compared to its analogs. Its unique combination of properties allows for diverse applications not fully achievable with the similar compounds listed above .








